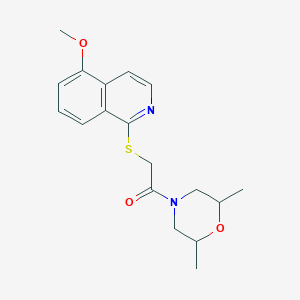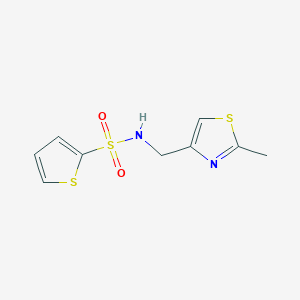![molecular formula C15H13F3N4O2S B2492815 1-(2-ヒドロキシエチル)-6-((4-(トリフルオロメチル)ベンジル)チオ)-1H-ピラゾロ[3,4-d]ピリミジン-4(5H)-オン CAS No. 946255-24-9](/img/structure/B2492815.png)
1-(2-ヒドロキシエチル)-6-((4-(トリフルオロメチル)ベンジル)チオ)-1H-ピラゾロ[3,4-d]ピリミジン-4(5H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound characterized by a pyrazolo-pyrimidine core with additional functional groups, including hydroxyl, benzylthio, and trifluoromethyl. This compound's unique structure lends itself to a variety of applications in scientific research, especially in the fields of chemistry and medicine.
科学的研究の応用
もちろんです! 1-(2-ヒドロキシエチル)-6-((4-(トリフルオロメチル)ベンジル)チオ)-1H-ピラゾロ[3,4-d]ピリミジン-4(5H)-オンの科学研究における応用について、6つのユニークな応用に焦点を当てて包括的に分析します。
医薬品開発
この化合物の構造は、トリフルオロメチル基を特徴としており、代謝安定性とバイオアベイラビリティを高める能力のために、創薬において重要です。 トリフルオロメチル基は、薬物の薬物動態を改善し、体内でより効果的で長持ちする効果をもたらす可能性があります 。研究によると、このような修飾は、癌や炎症性疾患などの様々な疾患に対する新しい治療薬の開発につながる可能性があります。
農薬化学
農薬の分野では、トリフルオロメチル基は、殺虫剤や除草剤の効力と環境安定性を高めることが知られています 。この化合物は、分解されにくく、より効果的な農薬を作成し、作物への長期的な保護を提供し、適用頻度を削減する可能性を探る必要があります。
材料科学
この化合物のユニークな化学的特性により、高度な材料の開発に適しています。 トリフルオロメチル基は、疎水性と耐薬品性を付与することができ、コーティング、シーラント、その他の保護用途に使用される材料の望ましい特性です 。この分野の研究は、過酷な環境でも耐久性と性能が向上した新しい材料の創出につながる可能性があります。
触媒
この化合物は、特に有機触媒の分野で、触媒プロセスに利用できます。 トリフルオロメチル基の存在は、触媒反応の反応性と選択性に影響を与える可能性があります 。研究によると、このような化合物は、クロスカップリング反応や不斉合成など、様々な有機変換において効果的な触媒として役立つ可能性があります。
生化学研究
生化学研究では、この化合物は、酵素メカニズムとタンパク質相互作用を研究するためのプローブとして使用できます。 トリフルオロメチル基は、生物系における他の官能基の挙動を模倣するバイオアイソスターとして機能する可能性があります 。このアプリケーションは、酵素機能の分子基盤を理解し、酵素阻害剤を設計するために不可欠です。
環境科学
この化合物の安定性と反応性は、汚染物質の検出や分解などの環境用途に適しています。 トリフルオロメチル基は、環境汚染物質を検出するために使用されるセンサーの感度と特異性を高める可能性があります 。さらに、この化合物は、環境中の有害物質を分解するための触媒分解プロセスにおける可能性を探る必要があります。
作用機序
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. The trifluoromethyl group in its structure is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with its targets through radical trifluoromethylation .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown due to the lack of information on its targets and mode of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its targets, mode of action, and biochemical pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multiple steps:
Formation of Pyrazolo[3,4-d]Pyrimidine Core: : The pyrazolo-pyrimidine core is synthesized through the cyclization of hydrazine derivatives with carbonyl compounds, often under acidic or basic conditions to facilitate ring closure.
Introduction of the Benzylthio Group: : This involves the nucleophilic substitution reaction where a halogenated benzyl compound reacts with thiol reagents, forming the benzylthio linkage.
Attachment of the Hydroxyethyl Group: : A hydroxyethyl group is introduced through alkylation reactions using suitable reagents like ethylene oxide or its derivatives.
Industrial Production Methods: On an industrial scale, the synthesis can be streamlined by optimizing reaction conditions to maximize yield and purity. This may involve:
Use of catalysts to enhance reaction rates.
Optimizing temperature and pressure conditions to favor desired reactions.
Implementation of purification techniques like recrystallization or chromatography to obtain high-purity products.
Types of Reactions
Oxidation: : The hydroxyethyl group can undergo oxidation to form carbonyl derivatives.
Reduction: : The pyrazolo-pyrimidine core can be selectively reduced under mild conditions to form partially hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation products often include ketones or aldehydes.
Reduction products might be partially or fully hydrogenated pyrazolo-pyrimidine derivatives.
Substitution reactions yield diverse functionalized products based on the nucleophiles used.
Chemistry
As a scaffold for designing new compounds with potential bioactivity.
Investigating reaction mechanisms involving pyrazolo-pyrimidine derivatives.
Biology
Probing enzyme activities through inhibitor studies.
Medicine
Development of novel therapeutics targeting specific enzymes or receptors.
Exploring its antiviral, antibacterial, or antifungal properties.
Industry
Potential use in materials science for creating specialized polymers or coatings.
特性
IUPAC Name |
1-(2-hydroxyethyl)-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2S/c16-15(17,18)10-3-1-9(2-4-10)8-25-14-20-12-11(13(24)21-14)7-19-22(12)5-6-23/h1-4,7,23H,5-6,8H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTHZOGDQUZFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(C=NN3CCO)C(=O)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2492739.png)




![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2492744.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2492748.png)
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B2492750.png)
![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2492752.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2492753.png)
